molecular formula C19H20N4O2S B4605398 2-{[5-(1-BENZOFURAN-2-YL)-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE

2-{[5-(1-BENZOFURAN-2-YL)-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE

Cat. No.: B4605398
M. Wt: 368.5 g/mol
InChI Key: DJDOZNKKYRJOTM-UHFFFAOYSA-N
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Description

2-{[5-(1-Benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one is a complex organic compound that features a benzofuran ring, a triazole ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and triazole intermediates, followed by their coupling through a sulfanyl linkage. The final step involves the introduction of the pyrrolidine moiety. Common reagents used in these reactions include alkyl halides, thiols, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, would be considered to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(1-Benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated analog of the original compound.

Scientific Research Applications

2-{[5-(1-Benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(1-Benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide
  • 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-(isopropylamino)ethanol

Uniqueness

What sets 2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzofuran, triazole, and pyrrolidine rings in a single molecule allows for a wide range of interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[[5-(1-benzofuran-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-2-9-23-18(16-12-14-7-3-4-8-15(14)25-16)20-21-19(23)26-13-17(24)22-10-5-6-11-22/h2-4,7-8,12H,1,5-6,9-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDOZNKKYRJOTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)N2CCCC2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(1-BENZOFURAN-2-YL)-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE
Reactant of Route 2
Reactant of Route 2
2-{[5-(1-BENZOFURAN-2-YL)-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE
Reactant of Route 3
Reactant of Route 3
2-{[5-(1-BENZOFURAN-2-YL)-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE
Reactant of Route 4
Reactant of Route 4
2-{[5-(1-BENZOFURAN-2-YL)-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE
Reactant of Route 5
Reactant of Route 5
2-{[5-(1-BENZOFURAN-2-YL)-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE
Reactant of Route 6
Reactant of Route 6
2-{[5-(1-BENZOFURAN-2-YL)-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE

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